3,4-Dimethoxybenzamide
Overview
Description
3,4-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzamide, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3,4-Dimethoxybenzamide is a compound isolated from the solid culture of Streptoverticillium morookaense . It is primarily used as a starting material in the synthesis of Itopride hydrochloride , a prokinetic benzamide derivative .
Mode of Action
It is known that it interacts with its targets to exhibit antioxidant and antibacterial activities . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Biochemical Pathways
It is known that the compound exhibits antioxidant activity, suggesting it may interact with biochemical pathways related to oxidative stress .
Pharmacokinetics
It is known that the 3,4-dimethoxybenzyl group can increase the solubility and stability of the precursor .
Result of Action
The result of this compound’s action is primarily its antioxidant and antibacterial activities . It has been shown to exhibit effective metal chelate activity .
Action Environment
It is known that the 3,4-dimethoxybenzyl group can increase the solubility and stability of the precursor, suggesting that it may be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dimethoxybenzamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with ammonia or an amine derivative. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 3,4-dimethoxybenzonitrile. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethoxybenzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: this compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzylamine
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
Comparison: 3,4-Dimethoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 3,4-Dimethoxybenzoic acid is primarily used as an intermediate in organic synthesis, this compound finds applications in medicinal chemistry as a drug precursor .
Properties
IUPAC Name |
3,4-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZRGTVUVVHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074549 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-41-1 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1521-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of 3,4-Dimethoxybenzamide derivatives and their gastrointestinal prokinetic activity?
A1: Research suggests that the presence of a dialkylaminoethoxybenzyl moiety attached to the benzamide core is crucial for gastrointestinal prokinetic activity. A study exploring structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated that N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride) exhibited a well-balanced profile of gastroprokinetic and antiemetic activities. [] This suggests that specific substitutions on the benzene ring and the nature of the dialkylamino group can significantly influence the pharmacological activity of these compounds.
Q2: How does Itopride, a derivative of this compound, exert its gastroprokinetic effects?
A2: Itopride appears to exert its gastroprokinetic effects through a combination of mechanisms. Primarily, it acts as a dopamine D2 receptor antagonist. [] Additionally, Itopride exhibits anticholinesterase activity, leading to increased acetylcholine levels in the gut, which in turn enhances gastrointestinal motility. [] Studies in dogs, rats, and mice have shown that Itopride significantly enhances gastric emptying and improves delayed gastric emptying induced by dopamine and morphine. [] This suggests a potential therapeutic application in managing gastrointestinal motility disorders.
Q3: What is the impact of Itopride on colonic motor activity compared to other gastroprokinetic agents?
A3: Itopride demonstrates a unique ability to stimulate both peristaltic and segmental motility in the colon, as observed in isolated guinea pig colon studies. [] In contrast, while cisapride and mosapride enhance segmental motility, they reduce peristaltic motility. In vivo studies in dogs further confirmed Itopride's ability to stimulate contractile activity throughout the gastrointestinal tract, including the colon. [] This suggests that Itopride might be particularly beneficial in treating colonic motility disorders such as functional constipation.
Q4: Have any analytical methods been developed for the quantification of Itopride in biological samples?
A4: Yes, a sensitive and specific HPLC method with fluorescence detection has been developed for the determination of Itopride HCl in serum. [] This method demonstrated a detection limit of 5 ng/ml and was successfully used to assess the pharmacokinetics of Itopride HCl in healthy volunteers. Additionally, an RP-HPLC method with UV detection has been developed for the simultaneous estimation of Esomeprazole magnesium trihydrate, Itopride hydrochloride, and Mosapride citrate in laboratory samples. [] This method utilized a Supelco 516 C18 DB column and a mobile phase composed of phosphate buffer, acetonitrile, and methanol. It achieved good separation within 6 minutes and demonstrated linearity over the relevant concentration ranges for all three drugs.
Q5: Beyond its gastroprokinetic activity, have any other biological activities been reported for this compound or its derivatives?
A5: Research suggests that 2-(3,4-dimethoxyphenyl)benzazole derivatives, structurally related to this compound, exhibit promising anticancer activity. [] A study evaluating a series of these compounds revealed that the introduction of dichloro atoms at specific positions on the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells. [] This highlights the potential of exploring this compound derivatives for applications beyond gastrointestinal disorders.
Q6: Can this compound be found in nature?
A6: Interestingly, this compound has been isolated from the solid culture of Streptoverticillium morookaense, a bacterium. [] This finding, along with the isolation of other amides like 2-phenylacetamide, 4-methoxybenzamide, and 3,4-dimethoxycinnamamide, suggests a potential role of these compounds in the bacterium's biology. Further research could explore the significance of this compound production by this bacterium and its potential implications.
Q7: What are the potential implications of Itopride's inhibitory effect on acetylcholinesterase?
A7: Itopride exhibits inhibitory effects on acetylcholinesterase, although it demonstrates different characteristics compared to neostigmine. [] While the clinical relevance of this finding requires further investigation, it highlights a potential area of concern. Inhibition of acetylcholinesterase can lead to increased acetylcholine levels, potentially causing cholinergic side effects. Therefore, careful monitoring and further research are needed to fully understand the clinical significance of Itopride's interaction with acetylcholinesterase.
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